1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride
Description
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride is a heterocyclic amine salt featuring a 1,3-oxazole core substituted with an ethyl group at position 2 and a methanamine group at position 3. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C6H12Cl2N2O |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
(2-ethyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-2-6-8-5(3-7)4-9-6;;/h4H,2-3,7H2,1H3;2*1H |
InChI Key |
OBUNYWUNIGRDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1,3-oxazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, reduced heterocyclic compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxazole ring and amine group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Variations
Oxazole Derivatives
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride Molecular Formula: C₇H₁₂N₂O·HCl Molecular Weight: 176.64 g/mol CAS: 1803606-83-8 Key Differences: A methyl group replaces the ethyl group at position 2, and the methanamine is at position 5 instead of 4.
[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride
- Key Differences : Incorporates a 4-methylphenyl substituent at position 2, introducing aromaticity and increased lipophilicity. This modification could enhance membrane permeability but reduce solubility in polar solvents .
Thiazole Derivatives
(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- Molecular Formula : C₆H₁₁ClN₂S
- Molecular Weight : 178.68 g/mol
- CAS : 1281872-36-3
- Key Differences : The oxygen atom in the oxazole ring is replaced with sulfur, forming a thiazole. Sulfur’s lower electronegativity increases the ring’s electron-rich character, which may influence reactivity and interactions with biological targets (e.g., enzymes or receptors) .
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride
- Molecular Formula : C₆H₁₂ClN₃S
- Molecular Weight : 193.69 g/mol
- CAS : 1443981-21-2
- Key Differences : Features an ethane-1,2-diamine chain, enabling chelation with metal ions or enhanced hydrogen bonding. This structural feature is absent in the target compound, highlighting divergent applications in catalysis or metallodrug design .
Triazole Derivatives
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride Molecular Formula: C₇H₁₄Cl₂N₄ Molecular Weight: 225.12 g/mol CAS: 1909337-01-4 Key Differences: The oxazole ring is replaced with a 1,2,3-triazole, which offers additional nitrogen atoms for hydrogen bonding.
Physicochemical and Functional Comparisons
Table 1: Comparative Data
Key Observations :
- Solubility : Dihydrochloride salts (e.g., target compound, thiazole analog) generally exhibit higher aqueous solubility than neutral heterocycles.
- Functional Groups: Diamine chains (e.g., in ’s thiazole derivative) expand utility in coordination chemistry, unlike the monoamine target compound.
Biological Activity
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Common Name : this compound
- CAS Number : 2763780-42-1
- Molecular Formula : C₆H₁₂Cl₂N₂O
- Molecular Weight : 199.08 g/mol
Biological Activity Overview
Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of this compound is linked to its interaction with various biological targets.
The compound's biological activity may be attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. For instance, similar oxazole derivatives have been shown to selectively inhibit human carbonic anhydrases (hCAs), which play critical roles in pH regulation and fluid balance in tissues.
Target Enzymes
- Human Carbonic Anhydrase II (hCA II) :
- Acts as an isoform-selective inhibitor.
- Inhibition affects pH regulation and bicarbonate transport in tissues.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC₅₀ values ranging from 0.12 to 2.78 µM against these cell lines .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | A549 | 2.78 |
| Compound C | A375 | 1.50 |
Mechanistic Studies
Mechanistic studies have revealed that these compounds can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and activating caspase pathways .
Case Studies
One notable case study involved the evaluation of various oxazole derivatives for their anticancer properties:
- Study Design : The study assessed the cytotoxic effects of different derivatives on human cancer cell lines.
- Results : Some compounds demonstrated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
